Cas no 919847-11-3 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide)

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
- AKOS008136853
- 919847-11-3
- VU0501904-1
- N-[4-(5-CHLOROTHIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-(PROPANE-2-SULFONYL)BENZAMIDE
- F2831-0551
- Z441837222
- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
- N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide
-
- インチ: 1S/C17H15ClN2O3S3/c1-10(2)26(22,23)12-5-3-11(4-6-12)16(21)20-17-19-13(9-24-17)14-7-8-15(18)25-14/h3-10H,1-2H3,(H,19,20,21)
- InChIKey: LNBNWDYCXCNENP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2=CSC(=N2)NC(C2C=CC(=CC=2)S(C(C)C)(=O)=O)=O)S1
計算された属性
- せいみつぶんしりょう: 425.9933336g/mol
- どういたいしつりょう: 425.9933336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 603
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 141Ų
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2831-0551-5μmol |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |
919847-11-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F2831-0551-5mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |
919847-11-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F2831-0551-100mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |
919847-11-3 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F2831-0551-20μmol |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |
919847-11-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F2831-0551-50mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |
919847-11-3 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F2831-0551-15mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |
919847-11-3 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F2831-0551-20mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |
919847-11-3 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F2831-0551-4mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |
919847-11-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F2831-0551-10μmol |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |
919847-11-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F2831-0551-3mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |
919847-11-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 |
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamideに関する追加情報
N-4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide (CAS No. 919847-11-3): An Overview
N-4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide (CAS No. 919847-11-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and is characterized by its unique structural features, which include a thiazole ring, a chlorothiophene moiety, and a sulfonyl group. These structural elements contribute to its biological activity and make it a promising candidate for various pharmaceutical applications.
The thiazole ring is a heterocyclic compound that is widely used in drug design due to its ability to enhance the pharmacological properties of molecules. Thiazoles are known for their antimicrobial, antifungal, and anticancer activities, making them valuable scaffolds in the development of new drugs. In the case of N-4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide, the thiazole ring plays a crucial role in modulating its biological activity and improving its binding affinity to target proteins.
The presence of a chlorothiophene moiety adds another layer of complexity to the molecule. Thiophenes are five-membered heterocyclic compounds that are commonly found in natural products and synthetic drugs. They are known for their diverse biological activities, including anti-inflammatory, analgesic, and antiviral properties. The chloro substitution on the thiophene ring can enhance the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability.
The sulfonyl group is another key feature of this compound. Sulfonyl groups are often used in drug design to improve the solubility and metabolic stability of molecules. They can also influence the pharmacokinetic properties of drugs by affecting their absorption, distribution, metabolism, and excretion (ADME). In the context of N-4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide, the sulfonyl group likely contributes to its overall stability and enhances its therapeutic potential.
Recent studies have explored the biological activities of N-4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.
Another area of interest is the compound's anti-inflammatory properties. Inflammation is a complex biological response that plays a role in many diseases, including arthritis, asthma, and cardiovascular disorders. Preclinical studies have demonstrated that N-4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
The pharmacokinetic profile of N-4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide has also been investigated. Studies have shown that it has good oral bioavailability and a favorable half-life, which are important factors for drug development. Additionally, preliminary toxicology studies have indicated that this compound has low toxicity at therapeutic doses, making it a promising candidate for further clinical evaluation.
In conclusion, N-4-(5-Chlorothiophen-2-y)-1,3-thiazol-y-l( propane--sulfonyl)benzamide (CAS No. 919847--3) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development as a therapeutic agent. Ongoing studies continue to explore its mechanisms of action and optimize its properties for clinical use.
919847-11-3 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide) 関連製品
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